

Application Notes and Protocols: Fmoc-2-cyano-D-phenylalanine in Drug Delivery Systems

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Compound of Interest

Compound Name: *Fmoc-2-cyano-D-phenylalanine*

Cat. No.: *B1311030*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N α -Fmoc-2-cyano-D-phenylalanine is a derivative of the amino acid D-phenylalanine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyano (-CN) functional group at the ortho position of the phenyl ring. This compound belongs to a class of Fmoc-amino acid derivatives known for their capacity to self-assemble into supramolecular structures, such as hydrogels and nanoparticles, which are of significant interest for the development of advanced drug delivery systems.[1][2] The self-assembly is primarily driven by non-covalent interactions, including π - π stacking of the aromatic Fmoc groups and hydrogen bonding, leading to the formation of a fibrous network that can encapsulate and subsequently provide sustained release of therapeutic agents.[3]

The unique structural features of **Fmoc-2-cyano-D-phenylalanine**—the D-amino acid configuration and the ortho-cyano group—may confer distinct properties to the resulting biomaterials. The D-configuration can enhance enzymatic stability, a desirable trait for in vivo applications. The electron-withdrawing nature of the cyano group can modulate the aromatic interactions, potentially influencing the self-assembly kinetics, mechanical strength, and drug release profile of the hydrogel.[4][5]

These application notes provide an overview of the potential uses of **Fmoc-2-cyano-D-phenylalanine** in creating drug delivery systems and offer generalized protocols for their preparation and characterization.

Key Applications

- **Sustained Release of Therapeutics:** The hydrogel matrix formed by **Fmoc-2-cyano-D-phenylalanine** can serve as a depot for the prolonged local or systemic delivery of small molecule drugs, peptides, and proteins.[3][6]
- **Injectable Drug Delivery Systems:** The shear-thinning and self-healing properties observed in similar Fmoc-peptide hydrogels make them suitable for injection, allowing for minimally invasive administration.[7]
- **Biocompatible Scaffolds:** Peptide-based hydrogels are generally biocompatible and biodegradable, making them excellent candidates for tissue engineering and regenerative medicine applications where they can deliver growth factors or other bioactive molecules.[8]

Quantitative Data Summary

Quantitative data for drug delivery systems based specifically on **Fmoc-2-cyano-D-phenylalanine** are not readily available in the current literature. However, the following table summarizes representative data from studies on closely related Fmoc-phenylalanine derivatives to provide a comparative baseline for expected performance.

Parameter	Fmoc-L-Phe Derivative	Fmoc-Diphenylalanine (Fmoc-FF)	Cationic Fmoc-Phe-DAP	Reference
Minimum Gelation Concentration (MGC)	~0.4 wt%	0.2 - 0.5 wt%	~15 mM	[9]
Storage Modulus (G')	1 - 10 kPa	1 - 100 kPa	100 - 1000 Pa	[10]
Drug Loading Content (DLC)	Varies with drug	High for hydrophobic drugs	Dependent on drug charge	[6]
Release Profile	Biphasic (burst then sustained)	Diffusion-controlled	Sustained for weeks	[7]

Note: These values are indicative and will vary based on the specific experimental conditions, including pH, ionic strength, and the nature of the encapsulated drug. Experimental determination for **Fmoc-2-cyano-D-phenylalanine** is essential.

Experimental Protocols

The following are generalized protocols for the preparation and characterization of drug delivery systems based on **Fmoc-2-cyano-D-phenylalanine**. These should be considered as a starting point and may require optimization.

Protocol 1: Hydrogel Formation via pH Switch

This is a common method for inducing the self-assembly of Fmoc-amino acid derivatives.

Materials:

- **Fmoc-2-cyano-D-phenylalanine**
- Dimethyl sulfoxide (DMSO)

- Deionized water
- 0.1 M Sodium Hydroxide (NaOH)
- 0.1 M Hydrochloric Acid (HCl) or Glucono- δ -lactone (GdL)
- Phosphate-buffered saline (PBS)

Procedure:

- **Stock Solution Preparation:** Dissolve **Fmoc-2-cyano-D-phenylalanine** in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
- **Dilution:** Dilute the stock solution in deionized water to the desired final concentration (e.g., 0.5 - 2.0 wt%).
- **Solubilization:** Adjust the pH of the solution to approximately 10.5 with 0.1 M NaOH to ensure the complete dissolution of the Fmoc-amino acid derivative.
- **Triggering Gelation:** Gradually lower the pH to induce hydrogelation. This can be achieved by:
 - **Acid Titration:** Slowly adding 0.1 M HCl dropwise while gently stirring until a neutral pH (e.g., 7.4) is reached.
 - **GdL Hydrolysis:** Adding GdL to the solution. GdL will slowly hydrolyze to gluconic acid, leading to a gradual and uniform decrease in pH, which often results in more homogeneous hydrogels.
- **Gel Maturation:** Allow the gel to mature at room temperature or 37°C for a specified period (e.g., 1-2 hours) before further use.

Protocol 2: Drug Encapsulation in the Hydrogel

This protocol describes the incorporation of a therapeutic agent during the hydrogel formation process.

Procedure:

- Prepare the **Fmoc-2-cyano-D-phenylalanine** solution as described in Protocol 1 (steps 1-3).
- Dissolve the drug of interest in a suitable solvent.
 - For hydrophilic drugs, dissolve them directly in the aqueous peptide solution before the final pH adjustment.
 - For hydrophobic drugs, co-dissolve them with the **Fmoc-2-cyano-D-phenylalanine** in the initial DMSO stock solution.
- Add the drug solution to the **Fmoc-2-cyano-D-phenylalanine** solution.
- Proceed with the pH switch method as described in Protocol 1 (step 4) to induce the co-assembly of the peptide and the encapsulation of the drug within the hydrogel matrix.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to characterize the release kinetics of the encapsulated drug from the hydrogel.

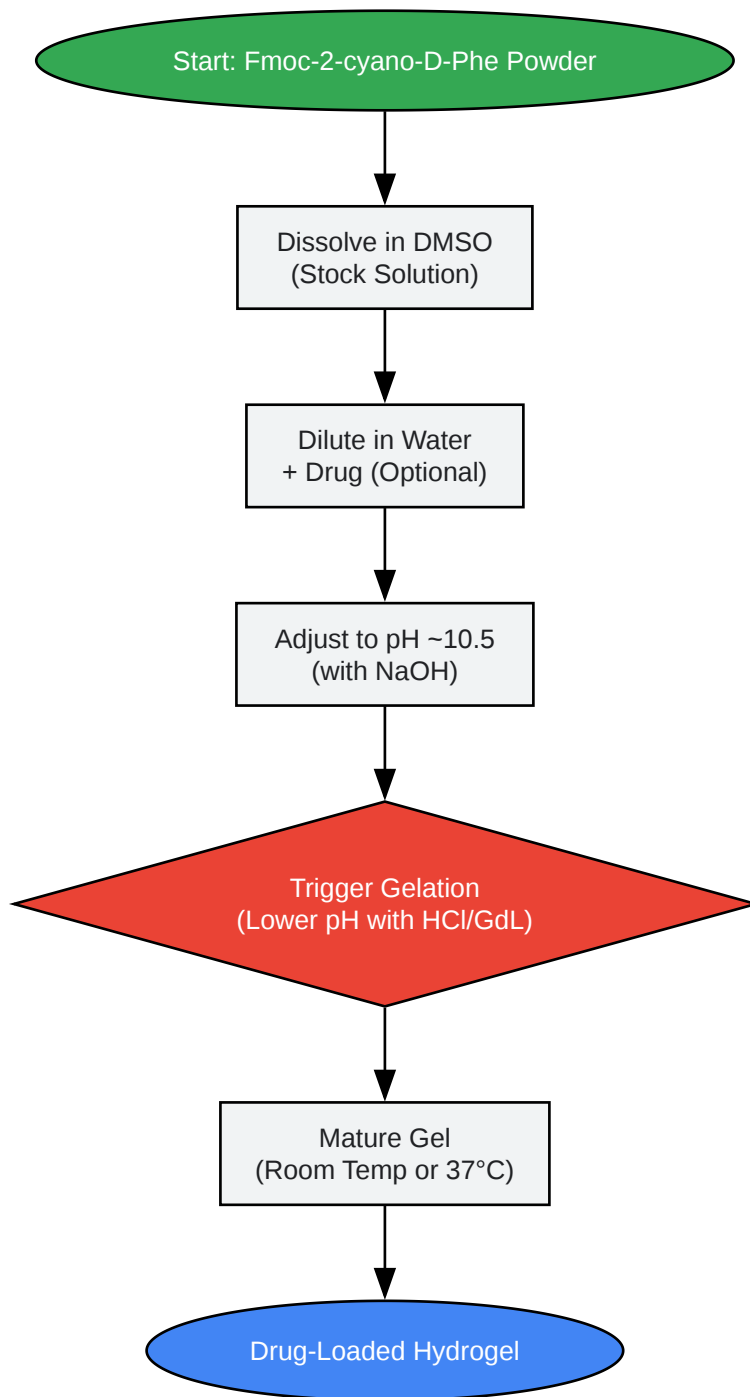
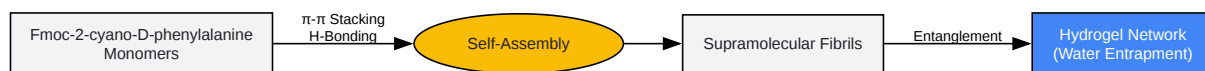
Procedure:

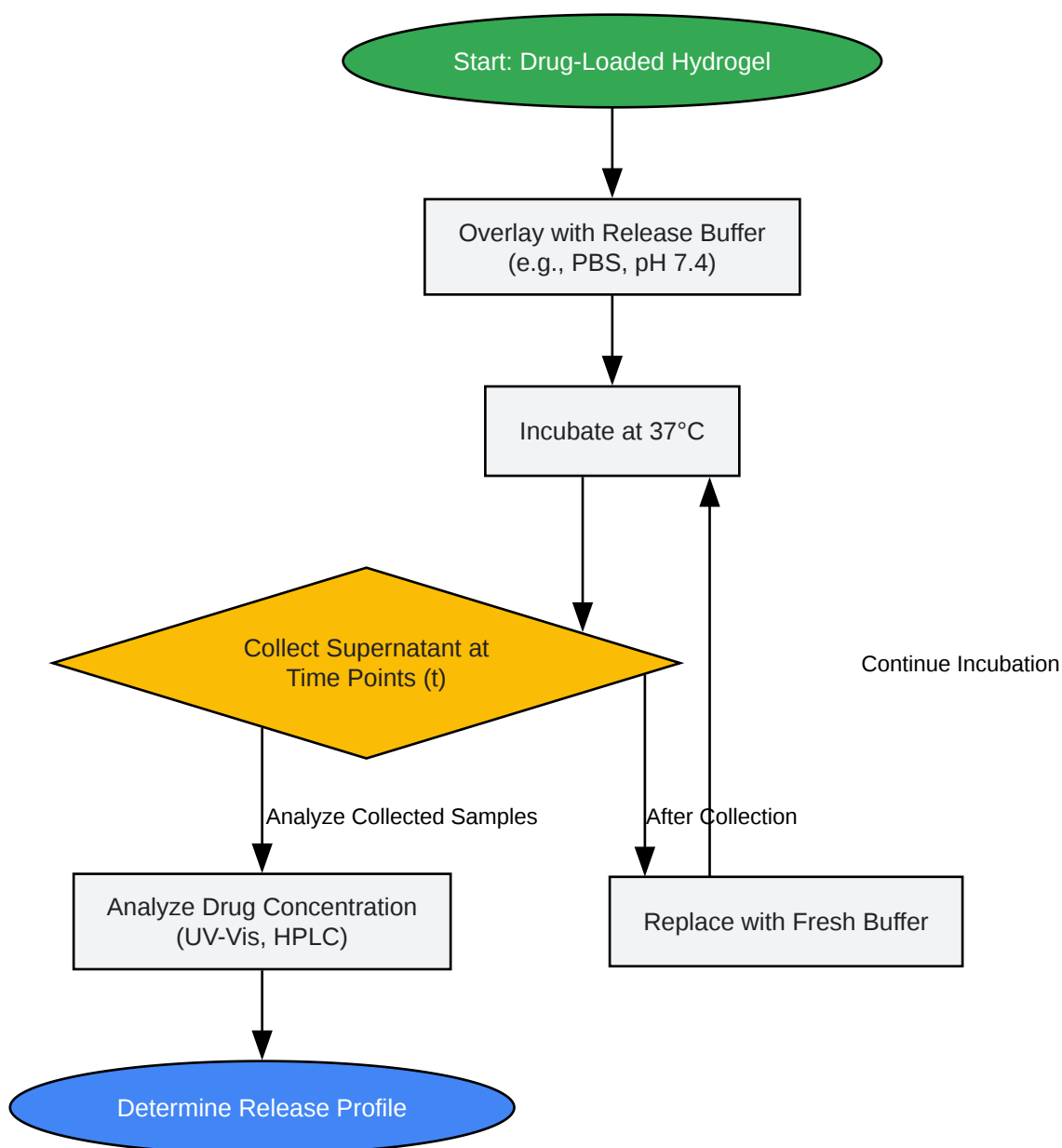
- Prepare drug-loaded **Fmoc-2-cyano-D-phenylalanine** hydrogels in appropriate containers (e.g., vials or a multi-well plate).
- Carefully overlay the hydrogel with a known volume of release buffer (e.g., PBS, pH 7.4).
- Incubate the samples at 37°C under gentle agitation.
- At predetermined time points, collect the entire supernatant (release buffer) and replace it with an equal volume of fresh buffer to maintain sink conditions.
- Analyze the concentration of the released drug in the collected supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
- Calculate the cumulative drug release as a percentage of the total drug loaded.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate key conceptual and experimental workflows related to the use of **Fmoc-2-cyano-D-phenylalanine** in drug delivery.





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